Diphenyl purine derivative 3

Description

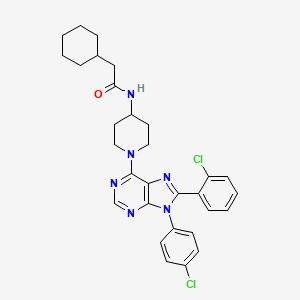

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H32Cl2N6O |

|---|---|

Molecular Weight |

563.5 g/mol |

IUPAC Name |

N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]-2-cyclohexylacetamide |

InChI |

InChI=1S/C30H32Cl2N6O/c31-21-10-12-23(13-11-21)38-28(24-8-4-5-9-25(24)32)36-27-29(33-19-34-30(27)38)37-16-14-22(15-17-37)35-26(39)18-20-6-2-1-3-7-20/h4-5,8-13,19-20,22H,1-3,6-7,14-18H2,(H,35,39) |

InChI Key |

ZGMMGSCAIDATIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2CCN(CC2)C3=NC=NC4=C3N=C(N4C5=CC=C(C=C5)Cl)C6=CC=CC=C6Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Established Total Synthetic Pathways for Diphenyl Purine (B94841) Derivative 3

The total synthesis of 2,6-diphenyl-9H-purine, our representative Diphenyl purine derivative 3, can be achieved through several established pathways, most of which rely on the construction of the purine ring system from substituted pyrimidine (B1678525) precursors. A common and effective approach is the Traube purine synthesis, which involves the condensation of a diaminopyrimidine with a source for the C8 carbon of the purine ring.

A primary route begins with a 4,5-diaminopyrimidine. For the synthesis of a 2,6-diphenyl derivative, the starting pyrimidine must already contain a phenyl group at either the 2 or 6 position. For instance, starting with 2-phenyl-4,5,6-triaminopyrimidine, cyclization with benzaldehyde (B42025) can introduce the second phenyl group at the 8-position, which is not our target compound. Therefore, a more tailored approach is required.

A more direct synthesis of 2,6-diphenyl-9H-purine involves starting with a pyrimidine precursor bearing the necessary phenyl substituents or precursors that can be converted to phenyl groups. A plausible and widely applicable method involves the use of metal-catalyzed cross-coupling reactions on a di-halogenated purine core. For example, starting from 2,6-dichloropurine, a double Suzuki or Stille coupling reaction can be employed to introduce the two phenyl groups. cedia.edu.ec

The general steps for a Suzuki coupling approach would be:

Starting Material: 2,6-Dichloropurine.

Reaction: Palladium-catalyzed Suzuki coupling with phenylboronic acid.

Catalyst and Conditions: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) is commonly used, in the presence of a base (e.g., K₂CO₃ or Na₂CO₃) and a suitable solvent system like toluene/ethanol or DMF/water. nih.gov

The reactivity of the C2 and C6 positions of the purine ring towards nucleophilic substitution can differ, which can be exploited for a stepwise introduction of the phenyl groups if desired, leading to unsymmetrical diphenyl derivatives. However, for the synthesis of the symmetrical 2,6-diphenylpurine, forcing conditions with an excess of phenylboronic acid would typically be employed to ensure disubstitution.

| Reaction Step | Reagents and Conditions | Typical Yield (%) | Key Intermediates |

| Step 1: Disubstitution | 2,6-Dichloropurine, Phenylboronic acid (2.5 eq.), Pd(PPh₃)₄ (cat.), K₂CO₃, Toluene/Ethanol | 60-85 | 2-Chloro-6-phenylpurine |

| Step 2: Final Product | 2,6-Diphenyl-9H-purine |

Divergent and Convergent Approaches for Analog Synthesis and Scaffold Diversification

The synthesis of analogs of this compound and the diversification of the purine scaffold can be approached through both divergent and convergent strategies. These strategies are crucial for generating chemical libraries for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

Divergent Synthesis: A divergent approach would start from a common intermediate, such as 2,6-dichloropurine, and introduce a variety of substituents in the final steps. This is a highly efficient method for creating a library of related compounds. For instance, one of the chloro-substituents can be selectively replaced, followed by a different substitution at the second position. This allows for the synthesis of a wide range of C2 and C6 substituted purines.

Starting with 2,6-dichloropurine, a selective nucleophilic aromatic substitution (SNAr) can be performed at the C6 position due to its generally higher reactivity. This would yield a 2-chloro-6-substituted purine intermediate. This intermediate can then undergo a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at the C2 position to introduce diverse functionalities, including different aryl or alkyl groups. cedia.edu.ec

Convergent Synthesis: A convergent synthesis strategy involves the preparation of different substituted fragments that are then combined in the final steps to form the target molecules. In the context of this compound analogs, this could involve synthesizing various substituted pyrimidines and different cyclizing agents. For example, a range of 2-substituted-4,5-diamino-6-chloropyrimidines could be prepared and then cyclized with various orthoesters or aldehydes to generate diversity at the C8 position. rsc.org Subsequently, the C6-chloro group can be subjected to coupling reactions to install the second aryl group. This approach allows for significant diversity in the final products. scilit.com

| Strategy | Description | Advantages | Example Application |

| Divergent | Synthesis of multiple analogs from a common intermediate. | High efficiency for library generation, fewer overall steps. | From 2,6-dichloropurine, create a library of 2-aryl-6-phenylpurines. |

| Convergent | Independent synthesis of fragments followed by assembly. | High flexibility, allows for complex fragments, easier purification of intermediates. | Combining various substituted pyrimidines with different cyclizing agents. plos.org |

Regioselective and Stereoselective Considerations in this compound Synthesis

For the synthesis of this compound as a non-glycosylated scaffold, the primary regioselective consideration is the selective functionalization of the purine ring, particularly at the N7 vs. N9 positions for alkylation or arylation, and the C2, C6, and C8 positions for C-C bond formation. researchgate.net

Regioselectivity of N-Substitution: The alkylation or arylation of purines can often lead to a mixture of N7 and N9 isomers. researchgate.net The ratio of these isomers is influenced by the nature of the electrophile, the solvent, and the presence of substituents on the purine ring. For many synthetic applications, the N9-substituted product is the desired regioisomer. rsc.orggoogle.com To achieve high regioselectivity for N9 substitution, several methods can be employed, such as using specific catalysts or directing groups. researchgate.net Copper-catalyzed N-arylation with arylboronic acids has been shown to be highly regioselective for the N9 position of purines. researchgate.net

Regioselectivity of C-Substitution: In the case of di-halogenated purines like 2,6-dichloropurine, the C6 position is generally more reactive towards nucleophilic substitution than the C2 position. This difference in reactivity can be exploited for the sequential and regioselective introduction of different substituents. For metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands can also influence the regioselectivity. researchgate.net

Stereoselectivity: For the achiral 2,6-diphenyl-9H-purine, stereoselectivity is not a concern. However, when synthesizing nucleoside analogs of this scaffold, the stereoselective formation of the glycosidic bond is of paramount importance. The desired anomer is typically the β-anomer. google.comtandfonline.compnas.org Stereoselective glycosylation can be achieved through various methods, including the use of Lewis acids, specific coupling procedures like the sodium salt glycosylation method, or enzymatic synthesis. google.comtandfonline.commdpi.com The introduction of a bulky substituent at the C6 position of the purine can sterically hinder the formation of the undesired α-anomer, thus enhancing the stereoselectivity of the glycosylation at the N9 position. google.com

| Consideration | Challenge | Strategic Solution |

| N-Alkylation/Arylation | Formation of N7 and N9 isomers. | Use of directing groups, specific catalysts (e.g., copper for N9 arylation). researchgate.net |

| C-Substitution | Selective functionalization of C2, C6, and C8. | Exploiting differential reactivity (C6 > C2 in SNAr), choice of catalyst and ligands. researchgate.net |

| Glycosylation | Formation of α and β anomers. | Use of specific glycosylation methods (e.g., sodium salt glycosylation), steric directing groups, enzymatic synthesis. google.commdpi.com |

Green Chemistry Principles and Sustainable Synthesis of Purine Derivatives

The application of green chemistry principles to the synthesis of purine derivatives is an increasingly important area of research, aiming to reduce the environmental impact of chemical processes. researchgate.nethuarenscience.com

Key green chemistry principles applicable to the synthesis of this compound and its analogs include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. researchgate.netmdpi.com Microwave-assisted synthesis in water has been reported as an eco-friendly method for the alkylation of purines. researchgate.net

Catalysis: Employing catalytic methods, especially with earth-abundant and non-toxic metals like nickel or iron, instead of stoichiometric reagents, to improve atom economy and reduce waste. huarenscience.comrsc.org Nickel-catalyzed dehydrogenative coupling has been shown to be a sustainable method for synthesizing purine derivatives. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.netresearchgate.net

One-Pot Reactions: Designing synthetic routes that involve multiple steps in a single pot without the need for isolating intermediates can significantly reduce solvent usage and waste generation. rsc.orgrsc.org

Enzymatic Synthesis: The use of enzymes as biocatalysts offers high selectivity under mild and environmentally benign conditions, representing a very green approach to the synthesis of purine nucleoside analogs. mdpi.comhilarispublisher.com

| Green Chemistry Principle | Application in Purine Synthesis | Benefit |

| Safer Solvents | Microwave-assisted synthesis in water. researchgate.net | Reduced toxicity and environmental impact. |

| Catalysis | Nickel-catalyzed dehydrogenative coupling. rsc.org | Higher atom economy, use of less toxic metals. |

| Energy Efficiency | Microwave irradiation. researchgate.net | Shorter reaction times, lower energy consumption. |

| One-Pot Reactions | Multi-component reactions to build the purine core. rsc.org | Reduced waste, improved efficiency. |

| Biocatalysis | Enzymatic synthesis of nucleoside analogs. mdpi.com | High selectivity, mild conditions, biodegradable catalyst. |

Biological Target Identification and Molecular Characterization

Primary Target Identification: Cannabinoid Receptor 1 (CB1)

Diphenyl purine (B94841) derivative 3 has been identified as a potent antagonist of the Cannabinoid Receptor 1 (CB1). nih.govnih.govacs.org The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is prominently expressed in the central nervous system (CNS) and to a lesser extent in peripheral tissues. nih.gov It is a validated target for various therapeutic areas, including obesity, metabolic syndrome, and liver disease. nih.govresearchgate.net However, the development of CB1 antagonists has been challenged by CNS-related side effects. nih.govresearchgate.net

Quantitative Receptor Binding Affinity Studies and Ligand-Receptor Interaction Kinetics

The affinity of diphenyl purine derivative 3 for the CB1 receptor has been quantified through competitive radioligand displacement assays. These studies typically utilize a radiolabeled cannabinoid agonist, such as [3H]CP55940, to determine the equilibrium dissociation constant (Ki) of the unlabeled ligand. nih.govresearchgate.net The Ki value represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium and is a measure of the ligand's binding affinity.

In a study characterizing a series of diphenyl purine derivatives, compounds with an apparent antagonist dissociation equilibrium constant (Ke) of less than 10 nM in a functional assay were further evaluated for their binding affinity at human CB1 (hCB1) and human CB2 (hCB2) receptors. nih.gov For a benzenesulfonamide (B165840) analogue of this compound, a high affinity for the CB1 receptor was observed. nih.gov

| Compound Analogue | Ke (nM) at CB1 | Ki (nM) at CB1 | Ki (nM) at CB2 | CB2/CB1 Selectivity Ratio |

| Methanesulfonamide | 71 | - | - | 37 |

| Benzenesulfonamide | 0.3 | - | - | 4888 |

Data sourced from a study on diphenyl purine analogues. nih.gov

Pharmacological Characterization of CB1 Modulation by this compound through Functional Assays

The functional activity of this compound as a CB1 receptor antagonist has been confirmed through various in vitro functional assays. nih.gov A common method is the calcium mobilization assay, which measures the antagonist's ability to block agonist-induced intracellular calcium release in cells engineered to co-express the CB1 receptor and a G-protein like Gαq16. nih.govnih.govresearchgate.net In this assay, the activation of CB1 by an agonist leads to a cascade of events culminating in the release of intracellular calcium, which can be measured using a fluorescent probe. nih.govresearchgate.net An antagonist will inhibit this agonist-induced calcium signal in a concentration-dependent manner, from which an apparent dissociation affinity constant (Ke) can be determined. nih.gov

Studies have shown that diphenyl purine derivatives, including analogues of compound 3, act as antagonists in these functional assays, effectively blocking the action of CB1 agonists. nih.gov The potency of this antagonism is quantified by the Ke value. nih.gov

Investigation of Potential Off-Target Interactions and Receptor Selectivity Profiling

A critical aspect of drug development is to assess the selectivity of a compound for its primary target over other receptors to minimize potential side effects. For this compound, selectivity profiling has been conducted, primarily against the Cannabinoid Receptor 2 (CB2), the other well-characterized cannabinoid receptor. nih.govresearchgate.net The CB2 receptor is mainly expressed in the immune system. nih.gov

Selectivity is typically determined by comparing the binding affinities (Ki values) of the compound for CB1 and CB2 receptors. nih.govnih.gov A higher CB2/CB1 Ki ratio indicates greater selectivity for the CB1 receptor. nih.gov For instance, the benzenesulfonamide analogue of this compound demonstrated a very high selectivity for CB1 over CB2, with a selectivity ratio of 4888. nih.gov This high degree of selectivity is a desirable characteristic for a CB1-targeted therapeutic agent. Further studies on related diphenyl purine derivatives have also shown significant selectivity for CB1 over CB2. tandfonline.com

Structural Elucidation of Target-Ligand Complexes via Biophysical and Computational Methods

Understanding the three-dimensional structure of the this compound bound to the CB1 receptor is crucial for elucidating the molecular basis of its antagonist activity and for guiding further drug design. While direct experimental structures from techniques like X-ray crystallography for GPCRs can be challenging to obtain, computational modeling and structure-activity relationship (SAR) studies provide valuable insights. mdpi.comnih.gov

Computational docking studies can predict the binding mode of diphenyl purine derivatives within the CB1 receptor's binding pocket. researchgate.net These models help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the receptor. mdpi.com SAR studies, which involve synthesizing and testing a series of related compounds, further inform these models by correlating structural modifications with changes in binding affinity and functional activity. acs.orgacs.orgresearchgate.net For example, the data on sulfonamide analogues of compound 3 indicated that increased lipophilicity and mass were beneficial for both activity at CB1 and selectivity over CB2. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Pathways and Second Messenger Systems

As a peripherally selective antagonist of the CB1 receptor, Diphenyl purine (B94841) derivative 3 exerts its influence by blocking the actions of endogenous cannabinoids (endocannabinoids). The CB1 receptor is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system and also found in various peripheral tissues. acs.orgnih.gov

Regulation of Adenylyl Cyclase Activity and Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The CB1 receptor predominantly couples to inhibitory G proteins of the Gi/o family. nih.gov Activation of these G proteins by endocannabinoids leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This results in decreased intracellular cAMP levels. nih.gov Consequently, as an antagonist, Diphenyl purine derivative 3 is expected to block this inhibitory effect. By preventing the activation of CB1 receptors by endocannabinoids, this compound would lead to a disinhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels that would otherwise be suppressed by endocannabinoid activity.

Studies on cannabinoid receptor signaling have shown that at high doses, activation of the CB1 receptor can lead to the inhibition of mitochondrial soluble adenylyl cyclase, resulting in a decrease in cAMP concentration. acs.org This, in turn, inhibits the protein kinase A (PKA)-dependent phosphorylation of specific subunits of the mitochondrial electron transport system. By acting as an antagonist, this compound would prevent this cascade of events.

G-Protein Coupled Receptor (GPCR) Signaling Cascades Mediated by this compound

The primary GPCR signaling cascade mediated by this compound is the antagonism of the CB1 receptor pathway. CB1 receptors are a class of GPCRs that, upon activation, initiate a variety of intracellular signaling events. researchgate.netmdpi.com The binding of an agonist to the CB1 receptor causes a conformational change, leading to the activation of the associated heterotrimeric G protein. acs.org The Gα subunit then dissociates and inhibits adenylyl cyclase, as previously mentioned. nih.gov

This compound, by binding to the CB1 receptor without activating it, prevents the endogenous ligands from initiating this cascade. This blockade can have widespread effects, as CB1 receptor signaling is involved in the regulation of neurotransmitter release, synaptic plasticity, and cellular metabolism. tandfonline.com The specificity of this compound for peripheral CB1 receptors suggests that its primary effects on GPCR signaling are concentrated in tissues outside the central nervous system, such as the liver, adipose tissue, and skeletal muscle. acs.orgmdpi.com

Influence on Neuronal Excitability and Synaptic Plasticity

The endocannabinoid system is a critical modulator of neuronal function, and by antagonizing the CB1 receptor, this compound can significantly influence neuronal excitability and the processes of synaptic plasticity. nih.govbiorxiv.org

Mechanisms Underlying Depolarization-Induced Suppression of Inhibition (DSI) Modulation

Depolarization-Induced Suppression of Inhibition (DSI) is a form of short-term synaptic plasticity where the depolarization of a postsynaptic neuron leads to the synthesis and release of endocannabinoids. wikipedia.orgresearchgate.net These endocannabinoids then travel retrogradely across the synapse to bind to presynaptic CB1 receptors on inhibitory (GABAergic) neurons. researchgate.netnih.gov This activation of presynaptic CB1 receptors suppresses the release of the inhibitory neurotransmitter GABA, leading to a temporary disinhibition of the postsynaptic neuron. wikipedia.orgnih.gov

As a CB1 receptor antagonist, this compound would block the action of endocannabinoids at the presynaptic terminal. nih.gov This would prevent the suppression of GABA release, thereby inhibiting DSI. The ability of a neuron to transiently reduce its incoming inhibitory signals is a key mechanism for controlling network activity and information flow. By blocking DSI, this compound would maintain the strength of inhibitory synaptic transmission, even following postsynaptic depolarization. Research has directly implicated the involvement of CB1 receptors in cannabinoid-dependent DSI, and as an antagonist, this compound would modulate this process. acs.org

Impact on Cellular Bioenergetics and Metabolic Pathways

While direct studies on the impact of this compound on cellular bioenergetics are limited, its role as a peripherally selective CB1 antagonist provides a framework for its potential effects on metabolism at the cellular level.

Regulation of Mitochondrial Respiration and ATP Production

CB1 receptors have been identified on the mitochondrial membrane in various tissues, including the brain and striated muscle. nih.govfrontiersin.org The activation of these mitochondrial CB1 receptors has been shown to reduce mitochondrial respiration and subsequent ATP production. nih.govfrontiersin.org This suggests a direct role for the endocannabinoid system in regulating cellular energy metabolism.

Transcriptional Regulation of Key Metabolic Genes (e.g., SREBF1, FASN)

This compound has been implicated in the transcriptional regulation of genes pivotal to metabolism, particularly Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1) and Fatty Acid Synthase (FASN). In the hypothalamus, this compound is involved in the cannabinoid-induced increase in the expression of SREBF1 and FASN genes. idrblab.net SREBF1 is a critical transcription factor that governs the expression of genes involved in lipid and cholesterol biosynthesis. nih.govnih.gov Its two isoforms, SREBP-1a and SREBP-1c, are produced from the SREBF1 gene and play significant roles in upregulating enzymes required for fatty acid synthesis. mdpi.com

The activation of Cannabinoid Receptor 1 (CNR1) signaling in adipose tissue leads to an increased expression of SREBF1, as well as ACACA and FASN genes. idrblab.net Similarly, in the liver, activation of CNR1 by endocannabinoids results in increased de novo lipogenesis, which is associated with elevated expression of SREBF1/SREBP-1 and FASN, among other genes. idrblab.net This suggests a pathway where this compound, through its interaction with cannabinoid signaling, can influence the expression of these key metabolic regulators.

Table 1: Genes Regulated by this compound

| Gene | Full Name | Function | Tissue of Regulation |

|---|---|---|---|

| SREBF1 | Sterol Regulatory Element-Binding Transcription Factor 1 | Controls lipid and cholesterol biosynthesis | Hypothalamus, Adipose Tissue, Liver |

Mechanisms of Immunomodulation and Inflammatory Response Regulation

The immunomodulatory properties of purine derivatives are a significant area of research, with investigations into their effects on inflammatory pathways.

Involvement in NLRP3 Inflammasome Activation in Macrophages

The NLRP3 inflammasome is a multiprotein complex within innate immune cells, such as macrophages, that plays a crucial role in the inflammatory response. mdpi.comamegroups.org It is composed of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. amegroups.org Upon activation by various stimuli, the NLRP3 inflammasome facilitates the cleavage of pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. mdpi.com

In macrophages, the activation of the NLRP3 inflammasome is a key event in initiating inflammatory responses. nih.govembopress.org Studies have shown that hyperactivation of the NLRP3 inflammasome in macrophages is sufficient to drive autoinflammatory conditions in animal models. embopress.org While direct studies on this compound's specific role in NLRP3 activation are emerging, the broader class of purine derivatives is known to modulate inflammatory signaling pathways. nih.govnih.gov The activation of the NLRP3 inflammasome in macrophages is a critical step in various inflammatory diseases, and its modulation represents a potential therapeutic strategy. nih.govmdpi.com

Modulation of Cytokine and Chemokine Production

The production of cytokines and chemokines is a fundamental aspect of the immune response, orchestrating the recruitment and activation of immune cells. google.com Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are central to the innate immune response and are primarily produced by activated macrophages. nih.govasianpubs.org

Derivatives of diphenyl compounds have been shown to modulate the production of these inflammatory mediators. mdpi.com For instance, certain diphenyl derivatives have been investigated for their ability to regulate the secretion of pro-inflammatory cytokines in response to stimuli like IL-1β. mdpi.com This suggests a potential mechanism by which this compound could exert its immunomodulatory effects, by influencing the signaling cascades that lead to the production of key cytokines and chemokines. The modulation of these signaling molecules can have a profound impact on the progression and resolution of inflammatory conditions.

Investigation of Ion Channel Modulation and Associated Cellular Responses

Ion channels are critical for a vast array of physiological processes, and their modulation can lead to significant cellular responses.

Characterization of Voltage-Gated Calcium Channel Inhibition

Voltage-gated calcium channels (VGCCs) are transmembrane proteins that mediate calcium influx in response to membrane depolarization, playing essential roles in processes like neurotransmitter release, muscle contraction, and gene expression. mdpi.comnih.gov There are several subtypes of VGCCs, including L-type, N-type, and T-type, each with distinct properties and tissue distributions. ucl.ac.ukharvard.edu

Research has shown that cannabinoid receptor signaling can inhibit voltage-gated Ca(2+) channels in various cell types, including those in the superior cervical ganglions and cerebral vascular smooth muscle cells. idrblab.net This inhibition can occur in both a constitutive and an agonist-dependent manner. idrblab.net Given the link between this compound and cannabinoid signaling, it is plausible that this compound contributes to the modulation of VGCCs. The inhibition of these channels can have significant physiological consequences, as evidenced by the use of VGCC inhibitors in various therapeutic applications. harvard.edunih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| SREBF1 |

| FASN |

| NLRP3 |

| IL-1β |

| IL-6 |

| TNF-α |

| ACACA |

| GCK |

Structure Activity Relationships Sar and Rational Design of Analogs

Systematic Exploration of the Purine (B94841) Core Substituents

The purine core serves as the central scaffold for this class of compounds, and substitutions at various positions have been explored to modulate activity. Research into 2,6,9-trisubstituted purine derivatives has shown that the substitution pattern is critical for biological effects such as cytotoxicity against cancer cell lines. nih.gov 3D-QSAR models indicate that steric properties, more than electronic properties, largely explain the cytotoxic activity. nih.govresearchgate.net

Key findings from these explorations include:

C2 Position: The introduction of bulky substituents at the C-2 position of the purine ring is generally unfavorable for cytotoxic activity. nih.govresearchgate.net

C6 Position: An arylpiperazinyl system connected at the C6 position has been shown to be beneficial for activity. nih.gov In other contexts, such as positive inotropic agents, thioether-linked substituents at the C6 position were found to be superior to oxygen or nitrogen isosteres. researchgate.net

N9 Position: The N9 position is also a critical point for modification, often bearing one of the phenyl rings that are crucial for potency. nih.gov

These studies underscore the importance of the purine nucleus as a versatile scaffold where targeted substitutions can significantly enhance binding affinity and selectivity. nih.gov

Impact of Phenyl Ring Modifications on Potency, Selectivity, and Efficacy

The two phenyl rings, typically at the C8 and N9 positions, are fundamental for the activity of this compound class. Modifications to these rings have profound effects on potency and selectivity.

For diphenyl purine derivatives acting as CB1 receptor inverse agonists, the nature and position of substituents on the phenyl rings are critical. nih.gov

9-Position Phenyl Ring: A 4-chlorophenyl group in this position is highlighted as important for good potency. Replacing the 4-chloro substituent with a fluoro group leads to a significant (100-fold) loss in CB1 activity. nih.gov

Alternative Groups: Replacing the 4-chlorophenyl group with a 6-trifluoromethylpyrid-3-yl group can result in compounds with comparable potency while improving other physicochemical properties like the calculated LogP (cLogP). nih.gov

Studies on other purine derivatives also confirm the importance of phenyl ring substitutions. For instance, introducing trifluoromethylphenyl, 4-methoxyphenyl, or 4-fluorophenyl groups at the C8 position of the purine can lead to potent activity against liver cancer cell lines. rsc.org

Table 1: Impact of Phenyl Ring Substitution on CB1 Receptor Binding Affinity

| Compound ID | 9-Position Phenyl Ring Substituent | 8-Position Phenyl Ring Substituent | hCB1 Ke (nM) |

| 67 | 4-Chlorophenyl | 2-Chlorophenyl | 0.7 |

| 68 | 4-Fluorophenyl | 2-Chlorophenyl | 70.0 |

| 73 | 4-Chlorophenyl | 2-Chlorophenyl | 0.5 |

| 74 | 6-Trifluoromethylpyrid-3-yl | 2-Chlorophenyl | 0.6 |

Data sourced from studies on functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines. nih.gov

Role of the Piperidine (B6355638) Ring and Acetamide Moiety in Ligand-Target Recognition

In the context of CB1 inverse agonists based on the otenabant (B1677804) scaffold, docking studies with the human CB1 crystal structure indicate that functionalizing the piperidine group at the 4-position can provide access to a binding pocket near the extracellular surface. nih.govnih.gov This pocket can accommodate both polar and nonpolar groups, and targeting this region is a key strategy for achieving selectivity over the CB2 receptor. nih.govnih.gov

The nature of the group attached to the piperidine ring can also influence properties like oral bioavailability. nih.gov For example, connecting groups via an amine results in basic compounds, a trait often found in orally administered drugs. nih.gov The unsubstituted phenyl amine analog (11) was found to be highly potent and selective for CB1. nih.gov While the specific "acetamide moiety" is not extensively detailed in the context of "Diphenyl purine derivative 3," the principle of modifying the piperidine substituent with amides and other connectors is a central theme in the rational design of these analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This approach provides predictive insights for designing new, more potent analogs. nih.govjchemlett.com

For purine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models quantitatively evaluate the links between molecular properties (such as steric, electrostatic, and hydrophobic fields) and the biological activity of the compounds. nih.gov

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties contributed more significantly (70%) to cytotoxicity than electronic properties (30%). nih.govresearchgate.net Such models generate contour maps that visualize favorable and unfavorable regions for different physicochemical properties, guiding the placement or modification of substituents on the purine scaffold to enhance activity. By understanding these structural requirements, QSAR models can substantially reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

Pharmacophore Generation and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown or to understand common features among active ligands. mdpi.commdpi.com A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. arxiv.org

This approach involves the following steps:

Feature Identification: Identifying common chemical features in a set of known active molecules. mdpi.com

Hypothesis Generation: Building 3D models that map the spatial arrangement of these features. For a series of biphenyl (B1667301) derivatives, a successful pharmacophore hypothesis consisted of two aromatic rings, two hydrogen donors, and one positive ionizable group. researchgate.net

Model Validation: The best models are selected based on their ability to distinguish active from inactive compounds. mdpi.com

Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large chemical databases for novel compounds that match the required features. mdpi.com

For purine derivatives, these models provide crucial insights into the key interaction points required for binding to their target. By identifying this optimal spatial arrangement of functional groups, researchers can design novel molecules with a higher probability of being active, accelerating the discovery of new therapeutic agents. arxiv.orgarxiv.org

Advanced in Vitro Pharmacological and Biological Investigations

Comprehensive Receptor Binding Assays in Diverse Biological Matrices

The receptor binding profile of diphenyl purine (B94841) derivatives has been extensively characterized to determine their affinity and selectivity for various targets. Radioligand displacement assays are a primary method for quantifying these interactions.

In studies focusing on cannabinoid receptors, diphenyl purine antagonists were evaluated for their affinity at CB1 and CB2 receptors using [3H]CP55940 displacement assays. nih.gov For promising compounds, the equilibrium dissociation constant (Ki) was determined. For instance, a peripherally selective diphenyl purine antagonist of the CB1 receptor, compound 9 (N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide), demonstrated potent and selective binding for the CB1 receptor over the CB2 receptor (>50-fold selectivity). nih.gov

Another class of purine derivatives was screened for affinity to the human histamine (B1213489) H₃ receptor (H₃R) through competitive radioligand binding assays with [³H]Nα-methylhistamine. These experiments, performed on HEK-293 cell membranes stably expressing the H₃R, revealed that several purine derivatives bind with high affinity, exhibiting Ki values in the nanomolar range.

| Compound | Target Receptor | Assay Type | Affinity (Ki) |

|---|---|---|---|

| Diphenyl Purine Derivative (Compound 9) | Cannabinoid Receptor 1 (CB1) | [3H]CP55940 Displacement | < 20 nM |

| Diphenyl Purine Derivative (Compound 9) | Cannabinoid Receptor 2 (CB2) | [3H]CP55940 Displacement | > 1000 nM (>50-fold selective for CB1) |

Biochemical Characterization of Enzyme Inhibition or Activation Profiles (e.g., kinases)

Diphenyl purine derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

In one study, a library of 6,8,9-poly-substituted purines was screened against a panel of 96 recombinant human kinases involved in apoptosis. nih.gov This profiling revealed that Death-Associated Protein Kinase 1 (DAPK1) was significantly inhibited by the active compounds. Subsequent dose-response assays determined the IC₅₀ values for the most potent derivatives, confirming their inhibitory activity against DAPK1.

Another investigation focused on the discovery of novel purine derivatives as inhibitors of c-Src tyrosine kinase. nih.gov Through a combination of virtual screening and bioassays, compounds were identified with IC₅₀ values ranging from 0.02 µM to 3.14 µM, demonstrating potent activity against this key oncogenic kinase. nih.gov Furthermore, certain purine derivatives have been developed as dual-target inhibitors, such as those targeting Janus kinase 2 (JAK2) and BRD4, which are implicated in myeloproliferative neoplasms and inflammatory diseases. nih.gov

| Compound Class | Enzyme Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 6,8,9-poly-substituted purine | DAPK1 | ~2.5 µM |

| 2,6,9-substituted purine (Compound 5i) | c-Src Tyrosine Kinase | 0.02 µM |

| 9H-purine-2,6-diamine (Compound 9j) | JAK2 | 22 nM |

| 9H-purine-2,6-diamine (Compound 9j) | BRD4(BD2) | 13 nM |

Phenotypic Screening and High-Throughput Cellular Assays

Phenotypic screening serves as a powerful, unbiased approach to identify compounds that induce a desired cellular response without preconceived knowledge of the molecular target. This strategy has been instrumental in evaluating the broader biological effects of purine derivatives in various disease models. High-throughput cellular assays are then employed to dissect the mechanisms underlying the observed phenotypes.

Assessment of cAMP Accumulation and Calcium Mobilization

Cellular signaling pathways involving second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺) are frequently modulated by purine derivatives.

While some purine-based compounds are known to interact with G-protein-coupled receptors (GPCRs) that modulate cAMP levels, specific data for Diphenyl purine derivative 3 on cAMP accumulation is not extensively detailed in the available literature. mdpi.com However, studies on related diphenyl compounds have shown effects on cAMP and its downstream effectors like Protein Kinase A (PKA). nih.gov

In contrast, the effect on calcium mobilization is more clearly documented. Assays measuring intracellular Ca²⁺ flux are commonly used to assess the activity of compounds at GPCRs coupled to Gαq proteins. nih.gov For certain diphenyl purine derivatives acting as CB1 receptor antagonists, a calcium mobilization assay was used to determine their antagonist activity, expressed as an apparent dissociation affinity constant (Ke). nih.gov This indicates that these compounds can effectively block the Ca²⁺ signaling cascade initiated by the activation of the CB1 receptor. nih.gov

Analysis of Gene Expression and Protein Phosphorylation Changes

The biological activity of diphenyl purine derivatives is often reflected in downstream changes in gene expression and protein phosphorylation cascades.

Studies on purine derivatives in triple-negative breast cancer models have shown that active compounds can significantly influence the expression of key regulatory proteins. For example, treatment with certain derivatives led to altered levels of apoptosis-related proteins such as Bcl-2 and Bax, as well as proteins involved in metastasis like MMP2 and MMP9. nih.gov In other contexts, alterations in purine metabolism have been shown to activate the p53 signaling pathway, leading to changes in the expression of its downstream targets, including an increased Bax/Bcl-2 ratio, which promotes apoptosis. nih.gov

Protein phosphorylation is a critical mechanism for signal transduction that can be modulated by purine derivatives. Diphenyl ditelluride, for instance, has been shown to induce hypophosphorylation of intermediate filaments by modulating the DARPP-32/PP1 signaling pathway. nih.gov This effect was linked to decreased phosphorylation of the PKA substrate DARPP-32 at threonine 34. nih.gov Furthermore, purine-based dual inhibitors of JAK2 and BRD4 have been shown to suppress the phosphorylation of key proteins in the NF-κB pathway, including p65, IκB-α, and IKKα/β, in cellular models of inflammation. nih.gov

Evaluation of Cell Migration and Proliferation in Research Models

The impact of purine derivatives on cell migration and proliferation is a key area of investigation, particularly in cancer research.

Several studies have demonstrated the anti-proliferative effects of purine analogues. For example, a library of 6,8,9-poly-substituted purines exhibited significant anti-proliferative activity against Jurkat leukemia cells, inducing cell death via apoptosis. Similarly, diphenyl ditelluride has shown preferential cytotoxicity against HCT116 colon cancer cells, inducing a pronounced G2/M cell cycle arrest and apoptosis. nih.gov

The effect on cell migration is more complex. While some purine derivatives have been shown to inhibit the migration of cancer cells, other studies have revealed a surprising phenomenon where the depletion of the intracellular purine pool can stimulate cell migration. nih.gov This effect, observed in multiple cell lines, is linked to a metabolic reprogramming event that shunts glycolytic carbon into the serine synthesis pathway. nih.govresearchgate.net This stimulation of de novo serine synthesis appears to be a critical requirement for the induction of cell migration upon purine depletion. nih.gov This dual role highlights the intricate relationship between purine metabolism and cellular motility.

Target Engagement Studies in Live Cells and Tissue Explants

Confirming that a compound binds to its intended target within a physiological environment is a critical step in drug discovery. Target engagement assays provide this crucial link between in vitro affinity and cellular activity.

The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art biophysical technique used to quantify the binding of small molecules to target proteins directly in live cells. promegaconnections.com This method relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. promegaconnections.compromega.com When an unlabeled compound, such as a diphenyl purine derivative, enters the cell and binds to the target, it displaces the tracer, causing a measurable loss of BRET signal. promegaconnections.com

This technology allows for the determination of the apparent cellular affinity of a compound and can differentiate between intracellular and extracellular activity. promega.com For kinase inhibitors, live-cell target engagement assays can reveal how factors like intracellular ATP concentrations, cell permeability, and kinase localization influence a compound's potency and selectivity, providing more physiologically relevant data than traditional lysate-based assays. nih.govresearchgate.net While specific NanoBRET data for "this compound" is not published, this methodology represents the current standard for validating the intracellular action of such targeted agents. nih.gov

In Vivo Preclinical Research for Mechanistic Understanding

Pharmacodynamic Assessment in Relevant Animal Models

Istradefylline (B1672650) is a selective adenosine (B11128) A2A receptor antagonist. nih.gov Its pharmacodynamic effects have been primarily investigated in animal models of central nervous system disorders, particularly Parkinson's disease.

Preclinical studies in rodent and non-human primate models of Parkinson's disease have been pivotal in demonstrating the CNS activities of istradefylline. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primates, istradefylline has been shown to improve motor function. nourianz.com When administered alone to MPTP-treated common marmosets or cynomolgous monkeys, istradefylline produced modest, dose-related increases in locomotor activity and a reversal of motor disability. nih.gov A key finding from these preclinical models is that istradefylline can enhance the effects of L-DOPA, a standard treatment for Parkinson's disease, without significantly exacerbating dyskinesia, which are involuntary movements that can be a side effect of L-DOPA. nih.govtandfonline.com In fact, in some primate models, the co-administration of istradefylline with L-DOPA led to a decrease in the severity of dyskinesia over time. nih.gov

In rodent models, such as 6-hydroxydopamine (6-OHDA)-lesioned rats, istradefylline has demonstrated efficacy in reversing motor deficits. It has also been shown to attenuate catalepsy induced by dopamine (B1211576) D2 receptor antagonists. movementdisorders.org Beyond motor control, preclinical studies have suggested potential roles for istradefylline in non-motor functions. In rats, istradefylline has exhibited antidepressant-like effects in the learned helplessness model. researchgate.net Furthermore, research in rodents and non-human primates suggests that adenosine A2A receptor antagonists, as a class, can enhance cognitive functions such as working memory and reversal learning. nourianz.com

A study using a rat model of pimozidine-induced oral tremor, a parkinsonian-like symptom, found that istradefylline significantly reduced the overactivation of the ventrolateral neostriatum and improved tremor symptoms. tandfonline.com

| Animal Model | Behavioral Paradigm | Observed CNS Effect of Istradefylline |

|---|---|---|

| MPTP-treated Primates (marmosets, cynomolgus monkeys) | Locomotor Activity | Modest, dose-related increase in locomotor activity and reversal of motor disability. nih.gov |

| MPTP-treated Primates | L-DOPA-induced Dyskinesia | Did not exacerbate and in some cases decreased the severity of dyskinesia when co-administered with L-DOPA. nih.gov |

| 6-OHDA-lesioned Rats | Motor Deficits | Reversal of motor deficits. |

| Rats | Learned Helplessness | Significant improvement in escape deficit, indicating antidepressant-like effects. researchgate.net |

| Rats | Pimozidine-induced Oral Tremor | Reduced ventrolateral neostriatum overactivation and improved tremor symptoms. tandfonline.com |

There is a notable lack of publicly available in vivo preclinical data specifically investigating the effects of istradefylline on metabolic regulation, including food intake, glucose homeostasis, and lipid metabolism in animal models. While some studies mention that there are no clinically significant effects of food on the pharmacokinetic parameters of istradefylline, this does not provide insight into the compound's direct effects on metabolic processes. nih.gov

Istradefylline has been investigated for its anti-inflammatory and immunomodulatory properties in preclinical models. In a rat model of cerebral ischemia, istradefylline demonstrated significant neuroprotective effects by reducing neuroinflammation. Treatment with istradefylline markedly reduced hippocampal neurodegeneration and lowered the levels of pro-inflammatory markers such as GFAP/Iba-1, TNF-α, nNOS, and iNOS. Concurrently, it prevented the downregulation of anti-inflammatory markers, including TGF-β1 and IL-4. These findings suggest that istradefylline can inhibit the activation of microglia and astrocytes, key cells involved in neuroinflammatory processes.

In in vitro studies using human peripheral blood mononuclear cells (PBMCs), istradefylline was shown to suppress the production of the pro-inflammatory cytokines IL-17A and IL-8, which are involved in neutrophilic inflammation. nih.gov This suggests a potential role for istradefylline in modulating immune responses. nih.gov

| Disease Model | Key Inflammatory Markers | Effect of Istradefylline |

|---|---|---|

| Rat Model of Cerebral Ischemia | Pro-inflammatory (GFAP/Iba-1, TNF-α, nNOS, iNOS) | Significantly reduced levels. |

| Anti-inflammatory (TGF-β1, IL-4) | Prevented downregulation. | |

| Human PBMCs (in vitro) | Pro-inflammatory Cytokines (IL-17A, IL-8) | Suppressed production. nih.gov |

Tissue Distribution and Target Occupancy Measurements in Preclinical Models

The primary target of istradefylline is the adenosine A2A receptor, which is highly concentrated in the basal ganglia, a brain region critical for motor control. This selective localization is a cornerstone of its mechanism of action. Positron Emission Tomography (PET) studies using the radioligand 11C-preladenant have been conducted in humans to measure the occupancy of A2A receptors by istradefylline in the brain. nih.gov These studies, while not preclinical, provide valuable insight into target engagement. After long-term administration, istradefylline achieved high occupancy of A2A receptors in the striatum. nih.gov A single administration of 20 mg and 40 mg of istradefylline resulted in striatal A2A receptor occupancy rates of 39.5% and 52.1%, respectively. nih.gov With long-term administration, these occupancy rates increased to 72.1% and 86.5% for the 20 mg and 40 mg doses, respectively. nih.gov

In terms of broader tissue distribution, istradefylline is approximately 98% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. The apparent volume of distribution is large, ranging from 448-557 L, indicating extensive distribution into tissues.

Pharmacokinetic Characterization in Animal Models (e.g., absorption, distribution, metabolism, excretion for research purposes)

The pharmacokinetics of istradefylline have been characterized in animal models, providing a basis for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In rats, following a 3mg/kg oral dose, the majority of the compound was eliminated in the feces (68.3%), with a smaller portion excreted in the urine (17.6%). Unchanged istradefylline accounted for only a small fraction of the excreted dose in feces (1.62%), indicating extensive metabolism.

Metabolism is the primary route of elimination for istradefylline. nih.gov In vitro studies have identified cytochrome P450 (CYP) enzymes, mainly CYP1A1 and CYP3A4, as being responsible for its metabolism. Several metabolites have been identified, with the main ones being 4'-O-monodesmethyl istradefylline (M1) and 3',4'-O-didemethyl istradefylline (M3). In rats, the M3 metabolite was the most abundant in both urine and feces, followed by the M1 metabolite.

The pharmacokinetic profile of istradefylline in humans is characterized by a long terminal half-life of approximately 83 hours, reaching peak plasma concentrations around 4 hours after oral administration. nih.gov It exhibits dose-proportional pharmacokinetics, and steady-state levels are achieved after about two weeks of daily dosing. nih.gov

| Pharmacokinetic Parameter | Finding in Animal Models (Rats) |

|---|---|

| Absorption | Oral absorption is followed by extensive metabolism. |

| Distribution | Highly bound to plasma proteins (approximately 98%). Large apparent volume of distribution (448-557 L in humans). |

| Metabolism | Primarily metabolized by CYP1A1 and CYP3A4. Major metabolites include M1 and M3. |

| Excretion | Primarily via feces (68.3%) with a smaller amount in urine (17.6%) after a 3mg/kg oral dose. |

Computational and Chemoinformatic Approaches in Research and Development

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a diphenyl purine (B94841) derivative, might interact with a biological target, typically a protein.

Docking studies on purine derivatives have been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are common targets for this class of compounds. For instance, in studies of purine-based inhibitors targeting cyclin-dependent kinase 2 (CDK2), docking simulations have revealed key interactions with amino acid residues. These interactions often include hydrogen bonds with residues like Leu83 and His84 and pi-hydrogen interactions with residues such as Ala144, Val18, Gly11, Glu12, and Thr14, which are critical for the stable binding of the inhibitor. tpcj.org Similarly, docking of purine derivatives into the epidermal growth factor receptor (EGFR) has shown crucial hydrogen bond interactions with key amino acid residues like Gln767 and Met769. researchgate.net

The primary output of a docking simulation is the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. Lower docking scores generally indicate a more favorable binding. For example, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, a class of purine analogs, exhibited a strong docking score of -12.5367 kcal/mol within the CDK2 active site. tpcj.org

| Compound Class | Target Protein | Reference Ligand | Reference Docking Score (kcal/mol) | Test Compound Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | CDK2 | CAN508 | -11.7195 | -12.5367 | Leu83, His84, Ala144, Val18 |

| Purine-based Sulfonamide | EGFR | Erlotinib | -7.30 | -5.93 to -7.52 | Gln767, Met769 |

| Purine-based Derivative | BRAF V600E | Erlotinib | -8.02 | -6.69 | Not Specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed conformational analysis and more accurate calculations of binding free energy.

MD simulations are employed to assess the stability of the ligand-protein complex predicted by docking. semanticscholar.orgresearchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. These simulations provide insights into the flexibility of both the ligand and the protein, revealing conformational changes that may occur upon binding. For instance, MD simulations have been used to verify the stability of newly designed purine derivatives as potential CDK2 inhibitors. semanticscholar.org In the study of N9-arenthenyl purines as dual Src/Abl inhibitors, MD simulations were used to understand the molecular mechanisms of ligand-receptor interactions. researchgate.net

A key application of MD simulations is the calculation of binding free energy, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more rigorous estimation of binding affinity than docking scores alone. These calculations can help to differentiate between compounds with similar docking scores and to prioritize those with the most favorable binding energetics.

In Silico Property Prediction for Research Compound Prioritization

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties in silico is a critical step in prioritizing compounds for further development, saving significant time and resources.

Web-based tools like SwissADME are widely used to predict the physicochemical and pharmacokinetic properties of small molecules from their chemical structure. tpcj.orgnih.gov For purine derivatives, these predictions can assess their drug-likeness based on criteria such as Lipinski's rule-of-five. tpcj.org Key predicted properties include:

Blood-Brain Barrier (BBB) Permeability : This is crucial for drugs targeting the central nervous system. Some studies on purine derivatives have predicted them to be non-BBB penetrant. tpcj.org

Gastrointestinal (GI) Absorption : This prediction is important for orally administered drugs. Some purine derivatives have been predicted to have poor GI absorption. tpcj.org

P-glycoprotein (P-gp) Substrate : P-gp is an efflux pump that can remove drugs from cells, affecting their bioavailability. Predictions can indicate whether a compound is likely to be a substrate for P-gp. tpcj.org

Solubility and Lipophilicity (logP) : These fundamental properties influence a compound's absorption and distribution.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| GI Absorption | Poor | Low bioavailability if administered orally |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be removed from cells by P-gp efflux pump |

| Lipinski's Rule of Five | Compliant | Possesses drug-like properties |

Machine Learning and Artificial Intelligence Applications in SAR and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. In the context of diphenyl purine derivatives, these technologies are primarily applied to quantitative structure-activity relationship (QSAR) studies and property prediction.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the 3D structural features of molecules with their biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds and provide visual representations (contour maps) that guide the design of more potent derivatives. For purine derivatives, 3D-QSAR models have been successfully developed to guide the design of inhibitors for targets like Bcr-Abl and CDK2. semanticscholar.orgnih.govresearchgate.net The statistical robustness of these models is evaluated using parameters like q² (cross-validated correlation coefficient) and r²_pred (predictive correlation coefficient for an external test set). For instance, a CoMSIA model for CDK2 inhibitors showed a q² of 0.808 and an r²_pred of 0.990, indicating a highly predictive model. semanticscholar.org

More broadly, various machine learning algorithms, including support vector machines (SVM), random forests (RF), and deep neural networks (DNN), are being used to develop classification and regression models for SAR studies. researchgate.net These models can classify compounds as highly active or weakly active and can predict specific activity values (e.g., IC50). By analyzing the molecular fingerprints or descriptors that are most important to the model, researchers can identify key structural features that drive activity. For example, in a study of Hsp90 inhibitors, a random forest model was developed to classify active and inactive compounds, and analysis revealed that the purine scaffold is a frequently occurring feature in highly active inhibitors. researchgate.net

| Compound Name/Class |

|---|

| Diphenyl purine derivative 3 |

| Pyrazolo[1,5-a]pyrimidine |

| CAN508 |

| Erlotinib |

| N9-arenthenyl purines |

Future Research Directions and Applications in Chemical Biology

Diphenyl Purine (B94841) Derivative 3 as a Chemical Probe for Dissecting CB1 Receptor Biology and Endocannabinoid System Function

The endocannabinoid system (ECS) is a crucial signaling network that includes cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.govmdpi.com The CB1 receptor is a key component of this system, expressed abundantly in the CNS but also present in a wide range of peripheral tissues, where it modulates various physiological processes. nih.govnih.gov The development of peripherally selective tools like Diphenyl purine derivative 3 is vital for understanding the distinct roles of these peripheral CB1 receptors.

As a chemical probe, this compound can be instrumental in:

Mapping Peripheral CB1 Receptor Expression and Function: By using tagged or radiolabeled versions of the derivative, researchers can visualize the distribution and density of CB1 receptors in tissues such as the liver, adipose tissue, skeletal muscle, and gastrointestinal tract. This can clarify how receptor expression changes in various metabolic and inflammatory disease states.

Deconvoluting Central vs. Peripheral Effects: The major obstacle in the clinical development of earlier CB1 antagonists like rimonabant was CNS-related side effects, including anxiety and depression. nih.govnih.gov Peripherally restricted compounds allow for a clear distinction between the therapeutic benefits of blocking peripheral CB1 receptors and the adverse effects stemming from central receptor antagonism.

Investigating Endocannabinoid Tone: The probe can be used in competitive binding assays to quantify the levels of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) in peripheral tissues, providing insights into the physiological "tone" of the ECS under different conditions. mdpi.comresearchgate.net

Fluorescently labeled probes, for example, can enable real-time visualization of CB1 receptor trafficking and signaling dynamics in live cells, offering a deeper understanding of receptor biology. unimi.itchemrxiv.org

Exploration of Novel Therapeutic Hypotheses Stemming from its Mechanism of Action

The mechanism of peripheral CB1 receptor antagonism has validated therapeutic potential for conditions like obesity, diabetes, and liver disease. nih.govnih.gov Future research can expand on this foundation to explore novel therapeutic applications. By blocking the actions of endocannabinoids in peripheral tissues, this compound could form the basis for treatments in several new areas:

Metabolic Syndrome and Non-alcoholic Fatty Liver Disease (NAFLD): The ECS is known to influence lipogenesis and glucose metabolism. mdpi.com Investigating the long-term effects of peripheral CB1 blockade could reveal its potential to not only manage weight but also reverse liver fibrosis and improve insulin sensitivity.

Inflammatory Bowel Disease (IBD): The ECS regulates gut motility, inflammation, and mucosal integrity. mdpi.com A peripherally selective antagonist could modulate these functions to treat IBD without the systemic side effects of broader immunosuppressants.

Cardiovascular Health: Peripheral CB1 receptors are implicated in the regulation of blood pressure and cardiac function. Exploring the impact of their selective antagonism could lead to new treatments for hypertension or heart failure.

The table below summarizes the established and hypothesized therapeutic targets for peripheral CB1 antagonists.

| Therapeutic Area | Established Rationale | Novel Hypotheses |

| Metabolic Disease | Treatment of obesity and dyslipidemias. nih.gov | Reversal of liver fibrosis in NAFLD; enhanced glucose utilization in skeletal muscle. mdpi.com |

| Gastrointestinal | Modulation of gut-brain axis. | Treatment for inflammatory bowel disease by reducing mucosal inflammation. mdpi.com |

| Cardiovascular | Management of hypertension; mitigation of certain forms of cardiomyopathy. |

Integration with Systems Biology and Multi-Omics Approaches to Understand Broader Biological Impact

To fully comprehend the biological impact of modulating peripheral CB1 receptors, future research must move beyond single-pathway analysis. Systems biology, which integrates data from multiple "omics" platforms, offers a holistic view of the molecular changes induced by a chemical probe like this compound. nih.govnih.gov

A multi-omics approach would involve:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in peripheral tissues (e.g., liver, fat) following treatment to identify the genetic pathways regulated by CB1 receptors.

Proteomics: Quantifying changes in protein levels to understand the functional consequences of altered gene expression.

Metabolomics: Measuring the concentrations of small-molecule metabolites to capture the ultimate downstream effects on cellular metabolism. nih.gov

By integrating these datasets, researchers can construct comprehensive network models of the peripheral ECS. nih.gov This approach could uncover previously unknown functions of CB1 receptors and identify novel biomarkers to track therapeutic efficacy or predict patient response.

Potential as a Starting Point for Advanced Medicinal Chemistry Campaigns and Lead Compound Optimization

This compound serves as an excellent scaffold for further medicinal chemistry efforts. The goal of lead optimization is to refine the properties of a promising compound to enhance its potency, selectivity, and pharmacokinetic profile, ultimately turning it into a preclinical candidate. gd3services.comdanaher.com

Future campaigns could focus on:

Improving Potency and Selectivity: Synthesizing new analogues by modifying the substituent groups on the purine and phenyl rings to improve binding affinity for CB1 over CB2 and other off-target receptors.

Optimizing ADMET Properties: Fine-tuning the molecule's structure to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This includes enhancing metabolic stability and oral bioavailability while ensuring minimal CNS penetration. danaher.com

Structure-Activity Relationship (SAR) Studies: Systematically creating a library of related compounds and testing their biological activity to build a detailed understanding of how specific structural features contribute to the desired pharmacological effects. nih.gov

The table below illustrates hypothetical SAR data for a series of diphenyl purine analogues, demonstrating how structural changes can impact key parameters.

| Compound | R1 Group | R2 Group | CB1 Affinity (Ke, nM) | Brain:Plasma Ratio |

| Derivative 3a | -Cl | -H | 15.2 | 0.11 |

| Derivative 3b | -F | -H | 12.5 | 0.09 |

| Derivative 3c | -Cl | -CH₃ | 25.8 | 0.15 |

| Derivative 3d | -Cl | -SO₂NH₂ | 8.1 | 0.05 |

Data is illustrative and based on trends reported for similar compounds. nih.gov

Methodological Innovations in Purine Chemistry and Biological Evaluation

The development of advanced diphenyl purine derivatives relies on continued innovation in both chemical synthesis and biological testing. The purine scaffold is a cornerstone of medicinal chemistry, and new methods for its synthesis are constantly emerging. nih.govirjms.com

Future progress in this area may include:

Advanced Synthetic Methods: Employing novel synthetic strategies, such as solid-phase synthesis or combinatorial chemistry, to rapidly generate large libraries of purine derivatives for high-throughput screening. google.comresearchgate.net This accelerates the discovery of compounds with improved properties.

Novel Bioassays: Developing more sophisticated biological evaluation methods. For instance, using high-content imaging or advanced fluorescence resonance energy transfer (FRET) assays to study receptor signaling with greater spatial and temporal resolution. chemrxiv.org

Computational Modeling: Integrating computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the activity of new designs before synthesis, making the drug discovery process more efficient. danaher.com

These methodological advancements will be crucial for refining the next generation of peripherally selective CB1 antagonists and fully realizing their therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for diphenyl purine derivative 3, and how do reaction conditions influence yield and purity?

The synthesis of diphenyl purine derivatives involves strategic substitution at the 4-aminopiperidine position to enhance peripheral selectivity. Key steps include coupling reactions using reagents like HATU or EDCI for amide bond formation and purification via flash chromatography. For example, compound 3 was synthesized by introducing substituents at the 4-amino position to reduce molecular weight (<600 Da) while maintaining steric bulk, achieving yields of 11–25% depending on the R-group . NMR characterization (e.g., δ 2.48 ppm for dimethylamino protons) and LC-MS ([M+H]+ 580.6) are critical for verifying structural integrity .

Q. What in vitro assays are most suitable for evaluating the CB1 receptor antagonism of this compound?

Calcium mobilization assays in HEK293 cells expressing human CB1 receptors are standard for measuring antagonist activity (e.g., Ke <10 nM and Ki <20 nM). Compound 3’s selectivity over CB2 receptors should be confirmed via competitive binding assays. Additionally, functional selectivity can be tested using β-arrestin recruitment assays to rule out biased signaling .

Q. How can researchers assess the peripheral selectivity of this compound to avoid CNS side effects?

Peripheral selectivity is evaluated through pharmacokinetic (PK) studies in rodent models. Key metrics include the brain-to-plasma ratio (e.g., compound 9 showed negligible CNS penetration with a ratio <0.1) and log P values (<5.0 to reduce BBB permeability). Molecular parameters such as TPSA (>100 Ų) and hydrogen bond donors (<3) are optimized to limit CNS uptake .

Advanced Research Questions

Q. How can structural modifications resolve conflicting data between in vitro potency and in vivo efficacy for this compound?

Discrepancies may arise from poor bioavailability or off-target effects. Strategies include:

- Metabolic stability assays : Incubate 3 with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis).

- Prodrug approaches : Modify labile functional groups (e.g., replace esters with carbamates) to enhance oral absorption .

- Tissue distribution studies : Use radiolabeled 3 to quantify accumulation in target tissues (e.g., adipose) versus non-target organs .

Q. What experimental designs address contradictions in CB1 receptor occupancy versus therapeutic efficacy for this compound?

If 3 shows high receptor occupancy but low efficacy in obesity models, consider:

Q. How should researchers interpret conflicting data on purine derivative stability under varying pH conditions?

Stability studies in buffers (pH 1–9) and simulated biological fluids (e.g., gastric juice) are essential. For example, acidic conditions may hydrolyze ester groups in 3, reducing bioavailability. Use HPLC-MS to track degradation products and adjust formulation (e.g., enteric coating) to mitigate instability .

Q. What methodologies validate the specificity of this compound in complex biological matrices?

- LC-MS/MS with MRM : Quantify 3 in plasma/tissue homogenates using deuterated internal standards to correct for matrix effects.

- Immunohistochemistry : Confirm target engagement by colocalizing 3 with CB1 receptors in peripheral tissues (e.g., liver) .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound?

- Molecular dynamics simulations : Refine docking models by incorporating membrane bilayer effects to improve BBB penetration predictions.

- Free-energy perturbation (FEP) : Calculate binding affinities for mutant CB1 receptors to explain outliers .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Nonlinear regression : Fit dose-response curves using the Hill equation to estimate EC50/Emax.

- ANOVA with post hoc tests : Compare treatment groups while controlling for covariates like animal weight or feed intake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.